Product packaging for Tetradecyl isooctanoate(Cat. No.:CAS No. 84878-27-3)

Tetradecyl isooctanoate

Cat. No.: B15175812
CAS No.: 84878-27-3
M. Wt: 340.6 g/mol
InChI Key: SKIYWRPMZOWGGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetradecyl isooctanoate is a chemical compound with the molecular formula C22H44O2 and a CAS Registry Number of 84878-27-3 . This ester is For Research Use Only and is not intended for diagnostic or therapeutic procedures. While specific applications for this compound require further research, esters of this class are typically investigated for their properties as emollients, texture enhancers, and solvents in various industrial and material science applications. The structure, featuring a branched isooctanoate group and a long-chain tetradecyl group, suggests potential utility in the formulation of lubricants, coatings, and personal care products, where such molecules can influence viscosity, texture, and solubility. Researchers may explore its use as a synthetic intermediate or a functional component in polymer and surface science. Further study is needed to fully elucidate its specific mechanisms of action and research value.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H44O2 B15175812 Tetradecyl isooctanoate CAS No. 84878-27-3

Properties

CAS No.

84878-27-3

Molecular Formula

C22H44O2

Molecular Weight

340.6 g/mol

IUPAC Name

tetradecyl 6-methylheptanoate

InChI

InChI=1S/C22H44O2/c1-4-5-6-7-8-9-10-11-12-13-14-17-20-24-22(23)19-16-15-18-21(2)3/h21H,4-20H2,1-3H3

InChI Key

SKIYWRPMZOWGGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCCCC(C)C

Origin of Product

United States

Foundational & Exploratory

Thermal Analysis of Tetradecyl Isooctanoate: A Technical Guide Using DSC and TGA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecyl isooctanoate is an emollient ester used in the formulation of various cosmetic and pharmaceutical products. Its thermal properties are critical for ensuring product stability, performance, and safety. This guide details the application of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to characterize the thermal behavior of this compound. DSC is employed to determine its melting and crystallization behavior, while TGA is used to assess its thermal stability and decomposition profile.

Experimental Methodologies

A meticulous experimental approach is crucial for obtaining reliable and reproducible data in thermal analysis. The following sections outline the detailed protocols for DSC and TGA analysis of this compound.

The DSC analysis is designed to measure the heat flow associated with thermal transitions in the material as a function of temperature.

Experimental Protocol:

  • Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into an aluminum DSC pan.

  • Pan Sealing: The pan is hermetically sealed to prevent any loss of volatile components during the analysis.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials like indium.

  • Thermal Program: The sample is subjected to a controlled temperature program:

    • Initial Isothermal: The sample is held at -80°C for 5 minutes to ensure a uniform starting thermal state.

    • Heating Scan: The sample is heated from -80°C to 100°C at a constant rate of 10°C/min. This scan provides information on the melting behavior.

    • Isothermal Hold: The sample is held at 100°C for 5 minutes to erase any thermal history.

    • Cooling Scan: The sample is then cooled from 100°C to -80°C at a rate of 10°C/min to study its crystallization behavior.

  • Atmosphere: The experiment is conducted under a continuous purge of dry nitrogen gas (50 mL/min) to provide an inert atmosphere.

  • Reference: An empty, hermetically sealed aluminum pan is used as a reference.

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition kinetics.

Experimental Protocol:

  • Sample Preparation: A sample of this compound (typically 10-15 mg) is placed in an open ceramic or platinum TGA pan.

  • Instrument Calibration: The TGA balance is calibrated using standard weights, and the temperature is calibrated using appropriate magnetic standards.

  • Thermal Program: The sample is subjected to the following temperature program:

    • Heating Scan: The sample is heated from 25°C to 600°C at a constant heating rate of 10°C/min.

  • Atmosphere: The analysis is performed under a controlled atmosphere of dry nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation.

Illustrative Data Presentation

The quantitative data obtained from the DSC and TGA analyses are summarized in the following tables for clarity and ease of comparison.

Table 1: Illustrative DSC Data for this compound

ParameterValueUnit
Melting Analysis (Heating Scan)
Onset Temperature of Melting-15.2°C
Peak Melting Temperature (Tm)-10.5°C
Enthalpy of Fusion (ΔHf)120.8J/g
Crystallization Analysis (Cooling Scan)
Onset Temperature of Crystallization-25.8°C
Peak Crystallization Temperature (Tc)-30.1°C
Enthalpy of Crystallization (ΔHc)-118.5J/g

Table 2: Illustrative TGA Data for this compound

ParameterValueUnit
Onset of Decomposition (Tonset)225.4°C
Temperature at 5% Mass Loss (T5%)240.1°C
Temperature at 50% Mass Loss (T50%)285.7°C
Temperature at Maximum Rate of Decomposition290.3°C
Residual Mass at 600°C1.2%

Visualization of Experimental Workflow

The logical flow of the thermal analysis process, from sample handling to final data interpretation, is depicted in the following diagram.

Thermal_Analysis_Workflow cluster_Preparation 1. Sample Preparation & Setup cluster_Analysis 2. Instrumental Analysis cluster_Data 3. Data Processing & Interpretation cluster_Reporting 4. Reporting Sample Receive Tetradecyl Isooctanoate Sample Weigh_DSC Weigh 5-10 mg for DSC Sample->Weigh_DSC Weigh_TGA Weigh 10-15 mg for TGA Sample->Weigh_TGA Seal_DSC Hermetically Seal DSC Pan Weigh_DSC->Seal_DSC DSC_Run Perform DSC Analysis (-80°C to 100°C, 10°C/min) Seal_DSC->DSC_Run Place_TGA Place in open TGA Pan Weigh_TGA->Place_TGA TGA_Run Perform TGA Analysis (25°C to 600°C, 10°C/min) Place_TGA->TGA_Run DSC_Data Analyze DSC Thermogram: - Melting Point (Tm) - Crystallization Point (Tc) - Enthalpy (ΔH) DSC_Run->DSC_Data TGA_Data Analyze TGA Curve: - Onset of Decomposition - Mass Loss at Temp. - Residual Mass TGA_Run->TGA_Data Tabulate Tabulate Quantitative Data DSC_Data->Tabulate TGA_Data->Tabulate Report Generate Final Technical Report Tabulate->Report

Caption: Workflow for the thermal analysis of this compound.

Conclusion

The combined techniques of DSC and TGA provide a comprehensive thermal characterization of this compound. The illustrative data indicates that this emollient ester exhibits melting and crystallization behavior at sub-zero temperatures and possesses thermal stability up to approximately 225°C under an inert atmosphere. This information is invaluable for formulators in the cosmetic and pharmaceutical industries, aiding in the prediction of product stability, optimization of manufacturing processes, and ensuring the quality of the final product. It is recommended that experimental validation be performed to ascertain the precise thermal properties of specific batches of this compound.

An In-depth Technical Guide to the Biodegradation Pathways of Long-Chain Branched Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, metabolic pathways, and experimental methodologies involved in the biodegradation of long-chain branched esters. These compounds, prevalent in industrial applications such as lubricants, plasticizers, and cosmetics, are of significant environmental and toxicological interest. Understanding their degradation is crucial for assessing their environmental fate and for the development of more biodegradable alternatives.

Core Biodegradation Principle: Initial Hydrolysis

The universal first step in the aerobic and anaerobic biodegradation of any ester is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by a broad range of microbial hydrolases, primarily lipases and esterases. The process cleaves the ester into its constituent long-chain branched carboxylic acid and long-chain branched alcohol. This initial cleavage is often the rate-limiting step in the overall degradation process.[1]

G ester Long-Chain Branched Ester acid Long-Chain Branched Carboxylic Acid ester->acid Hydrolysis alcohol Long-Chain Branched Alcohol ester->alcohol water H₂O water->ester enzymes Lipases / Esterases enzymes->ester  catalyzes

Fig. 1: Initial enzymatic hydrolysis of a long-chain branched ester.

Metabolic Fate of Hydrolysis Products

Following hydrolysis, the resulting carboxylic acid and alcohol are catabolized through distinct metabolic pathways, ultimately leading to their mineralization into carbon dioxide and water or their incorporation into microbial biomass.

Degradation of Long-Chain Branched Carboxylic Acids

The degradation pathway for the carboxylic acid moiety depends on the position of the branch point relative to the carboxyl group.

  • β-Oxidation: For straight-chain portions of the acid or branches located at positions that do not interfere with the process, the primary degradation mechanism is the beta-oxidation cycle.[2][3][4] In this mitochondrial and peroxisomal pathway, the fatty acid is progressively shortened by two-carbon units, which are released as acetyl-CoA.[2]

  • α-Oxidation: When a methyl group is present on the β-carbon (e.g., in phytanic acid derived from chlorophyll), it sterically hinders the formation of a keto group required for β-oxidation.[2][5] In such cases, the cell employs an initial alpha-oxidation step in the peroxisome.[5][6] This process involves the removal of a single carbon from the carboxyl end, shifting the branch to the new α-position and allowing the molecule to subsequently enter the β-oxidation pathway.[2][6]

G cluster_alpha α-Oxidation (Peroxisome) cluster_beta β-Oxidation (Mitochondria/Peroxisome) bcfa Branched-Chain Fatty Acid (β-carbon branch) hydroxylation α-Hydroxylation bcfa->hydroxylation decarboxylation Oxidative Decarboxylation (releases CO₂) hydroxylation->decarboxylation shortened_fa Shortened Fatty Acid (branch now at α-carbon) decarboxylation->shortened_fa acyl_coa Fatty Acyl-CoA shortened_fa->acyl_coa Activation cycle β-Oxidation Spiral (4-step cycle) acyl_coa->cycle cycle->acyl_coa Chain shortened (n-2) acetyl_coa Acetyl-CoA cycle->acetyl_coa 2C unit removed tca TCA Cycle acetyl_coa->tca

Fig. 2: α- and β-oxidation pathways for branched-chain fatty acids.
Degradation of Long-Chain Branched Alcohols

The degradation of the branched-chain alcohol component is generally a two-step oxidation process to convert it into a substrate suitable for fatty acid metabolism.

  • Oxidation to Aldehyde: The alcohol is first oxidized to its corresponding branched-chain aldehyde by an alcohol dehydrogenase.

  • Oxidation to Carboxylic Acid: The resulting aldehyde is then further oxidized to a branched-chain carboxylic acid by an aldehyde dehydrogenase.

This newly formed carboxylic acid can then enter the degradation pathways described in Section 2.1 (α- and/or β-oxidation), depending on its specific branching structure.[6][7]

Quantitative Biodegradation Data

The rate and extent of biodegradation are highly dependent on the specific chemical structure of the ester, including the length and branching of both the acid and alcohol moieties.[8] Esters with more complex branching, particularly in the alcohol component, tend to exhibit slower degradation rates.[8] The following table summarizes representative biodegradation data for various esters.

CompoundTest TypeDurationResultReference
Di-(2-ethylhexyl) phthalate (DEHP)Microbial Culture (Ochrobactrum anthropi)72 hours98.7% degradation (at 200 mg/L)[9]
Di-(2-ethylhexyl) phthalate (DEHP)Mangrove Sediment Microcosm35 days99% degradation (at 200 mg/kg)[10]
2-Ethylhexyl 4-methoxycinnamateReady Biodegradability Test28 daysHalf-life increases with concentration[11]
Valeric acid + Ethylene glycol esterMicrobial Culture3 days~84% degradation[1]
Propanoic acid + Ethylene glycol esterMicrobial Culture3 days~78% degradation[1]
Octanoic acid + Ethylene glycol esterMicrobial Culture3 days~34% degradation[1]
Various Alkyl Esters (C12-C18)Anaerobic Marine Sediment>100 daysBranching in the alcohol moiety decreased the rate and extent of biodegradation.[8]

Experimental Protocols

Assessing the biodegradation of long-chain branched esters requires a combination of standardized biodegradability tests, specific enzyme assays, and analytical chemistry techniques.

Protocol: Ready Biodegradability via Manometric Respirometry (OECD 301F)

This method is suitable for assessing the ultimate biodegradability of poorly soluble and volatile compounds by measuring oxygen consumption.[2][3][4][5]

1. Principle: A known concentration of the test substance is inoculated in a mineral medium with a mixed microbial population (activated sludge) in a sealed vessel. As the substance biodegrades, microorganisms consume oxygen, causing a pressure drop in the headspace, which is measured by a manometer. The amount of oxygen consumed is compared to the Theoretical Oxygen Demand (ThOD) to calculate the percentage of biodegradation.[3][5]

2. Materials:

  • Respirometer system (e.g., OxiTop®) with flasks, magnetic stirrers, and pressure sensors.

  • Mineral medium (as per OECD 301 guidelines).

  • Activated sludge from a domestic wastewater treatment plant (as inoculum).

  • Test substance (long-chain branched ester).

  • Reference substance (e.g., sodium benzoate).

  • Toxicity control substance (test substance + reference substance).

  • CO₂ absorbent (e.g., potassium hydroxide solution).

  • Temperature-controlled incubator (22 ± 2°C).[5]

3. Procedure:

  • Preparation: Prepare the mineral medium and collect fresh activated sludge. Wash and aerate the sludge as specified in the guideline.

  • Vessel Setup: For each test condition (test substance, blank, reference, toxicity control), set up replicate respirometer flasks.

  • Addition of Substances:

    • Add a defined volume of mineral medium to each flask.

    • Add the inoculum (activated sludge).

    • Add the test substance to achieve a concentration that yields a ThOD of 50-100 mg/L.[3] For poorly soluble substances, it can be adsorbed onto an inert support like silica gel.[4]

    • Add the reference and toxicity control substances to their respective flasks.

    • Place a small vial containing CO₂ absorbent in each flask.

  • Incubation: Seal the flasks with the pressure-sensing heads and place them on the stirring platform inside the incubator. Incubate in the dark at a constant temperature for 28 days.[2][3]

  • Data Collection: The respirometer system will automatically record the pressure drop (and thus oxygen consumption) over time.

  • Calculation:

    • Calculate the ThOD based on the elemental formula of the test substance.

    • Correct the oxygen consumption of the test vessels by subtracting the consumption of the blank (inoculum only).

    • Calculate the percentage biodegradation: % Biodegradation = (Oxygen Consumed / ThOD) * 100.

4. Pass Criteria: A substance is considered "readily biodegradable" if it reaches ≥60% biodegradation within the 28-day period and within a "10-day window" following the onset of degradation.

Protocol: Lipase/Esterase Activity Assay

This colorimetric assay determines the activity of hydrolytic enzymes using a synthetic substrate.[12][13]

1. Principle: The enzyme hydrolyzes a p-nitrophenyl (pNP) ester substrate (e.g., p-nitrophenyl palmitate for long-chain specificity) to release p-nitrophenol. In an alkaline solution, p-nitrophenol forms a yellow-colored p-nitrophenolate ion, the absorbance of which can be measured spectrophotometrically at ~410 nm. The rate of color formation is proportional to enzyme activity.

2. Materials:

  • Spectrophotometer (plate reader or cuvette-based).

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Substrate stock solution (e.g., 10 mM p-nitrophenyl palmitate in isopropanol).

  • Enzyme solution (e.g., microbial culture supernatant or purified lipase).

  • Emulsifying agent (e.g., Triton X-100 or gum arabic).

  • Stop solution (e.g., 1 M Na₂CO₃).

3. Procedure:

  • Substrate Emulsion: Prepare the reaction mixture by adding the pNP-ester stock solution and an emulsifying agent to the reaction buffer. Vortex vigorously to create a stable emulsion.

  • Reaction Setup: In a microtiter plate or microcentrifuge tubes, add the substrate emulsion and equilibrate to the desired temperature (e.g., 37°C).

  • Initiate Reaction: Add a small volume of the enzyme solution to start the reaction. Mix gently.

  • Incubation: Incubate for a defined period (e.g., 15-30 minutes) during which the reaction is linear.

  • Stop Reaction: Terminate the reaction by adding the stop solution. This also raises the pH to develop the yellow color.

  • Measurement: Measure the absorbance of the solution at ~410 nm against a blank (prepared by adding the stop solution before the enzyme).

  • Calculation: Use a standard curve prepared with known concentrations of p-nitrophenol to convert the absorbance values into the amount of product formed. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Protocol: GC-MS Analysis of Biodegradation Samples

This protocol outlines the general steps for identifying and quantifying the parent ester and its degradation products (acid and alcohol) in a biodegradation medium.[14][15]

1. Principle: Non-volatile analytes in an aqueous sample are extracted, chemically derivatized to increase their volatility and thermal stability, and then separated and identified using Gas Chromatography-Mass Spectrometry (GC-MS).

2. Materials:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms).

  • Liquid-liquid extraction solvents (e.g., hexane, ethyl acetate).

  • Drying agent (e.g., anhydrous sodium sulfate).

  • Derivatization agent (e.g., BSTFA with 1% TMCS for silylation).

  • Internal standard.

  • Vials, syringes, and other standard laboratory glassware.

3. Procedure:

  • Sample Preparation:

    • Take an aliquot of the biodegradation medium at various time points.

    • Add an internal standard.

    • Acidify the sample (e.g., to pH 2 with HCl) to protonate the carboxylic acids.

  • Extraction: Perform liquid-liquid extraction by adding an organic solvent, vortexing, and separating the organic layer. Repeat the extraction 2-3 times.

  • Drying and Concentration: Pool the organic extracts, dry over anhydrous sodium sulfate, and concentrate the sample under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add the derivatization agent (e.g., BSTFA).

    • Seal the vial and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 1 hour) to convert the acidic protons on the carboxylic acid and alcohol into trimethylsilyl (TMS) groups.[14]

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC injector.

    • Separation: Use a temperature program to separate the compounds on the column. A typical program might start at 100°C, ramp to 300°C, and hold.

    • Detection: The MS will operate in scan mode to collect mass spectra for compound identification or in selected ion monitoring (SIM) mode for quantification.

  • Data Analysis:

    • Identify compounds by comparing their retention times and mass spectra to those of authentic standards and spectral libraries (e.g., NIST).[14]

    • Quantify the compounds by integrating the peak areas relative to the internal standard.

Experimental and Logical Workflow Visualization

The assessment of biodegradation follows a logical progression from initial screening to detailed pathway elucidation.

G start Start: Select Long-Chain Branched Ester biodeg_test Perform Ready Biodegradability Test (e.g., OECD 301F) start->biodeg_test is_biodeg Is it Readily Biodegradable? biodeg_test->is_biodeg isolate Isolate Degrading Microorganisms is_biodeg->isolate  Yes stop End is_biodeg->stop  No enzyme_assay Enzyme Activity Assays (Lipase/Esterase) isolate->enzyme_assay time_course Time-Course Degradation Experiment with Isolated Strains isolate->time_course pathway Elucidate Biodegradation Pathway enzyme_assay->pathway sampling Sample at Intervals (t₀, t₁...) time_course->sampling analysis Extract & Analyze Samples via GC-MS sampling->analysis id_metabolites Identify Parent Compound & Metabolites analysis->id_metabolites id_metabolites->pathway pathway->stop

Fig. 3: General experimental workflow for assessing biodegradation.

References

The Tribological Landscape of Tetradecyl Isooctanoate: A Technical Guide for Biolubricant Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The pursuit of environmentally benign lubricants has propelled the scientific community to explore novel synthetic esters as viable alternatives to traditional mineral oil-based products. Among these, tetradecyl isooctanoate, a branched-chain ester, presents a compelling profile for biolubricant applications. This technical guide synthesizes the anticipated tribological properties of this compound, drawing upon established principles of lubricant chemistry and performance. While specific experimental data for this compound is not extensively available in public literature, this document provides a robust framework for its evaluation, including detailed experimental protocols and representative performance data for analogous synthetic esters.

Core Tribological Characteristics of Branched-Chain Esters

Synthetic esters are prized for their tunable properties, and the molecular architecture of this compound—featuring a C14 alcohol (tetradecanol) and a branched C8 carboxylic acid (isooctanoic acid)—suggests several key tribological advantages. The branched structure is particularly significant as it disrupts the crystalline packing at low temperatures, which is expected to result in a lower pour point and excellent low-temperature fluidity.[1][2] The polarity imparted by the ester group promotes strong adsorption to metal surfaces, forming a protective boundary film that reduces friction and wear.[3]

Representative Tribological Performance Data

The following tables present typical quantitative data for synthetic esters with similar molecular structures and weights to this compound. This data is intended to be representative and provide a baseline for the expected performance of this compound.

Table 1: Typical Physicochemical and Tribological Properties of Synthetic Esters

PropertyTypical Value RangeASTM Method
Kinematic Viscosity @ 40°C (cSt)18 - 46D445
Kinematic Viscosity @ 100°C (cSt)4 - 8D445
Viscosity Index120 - 180D2270
Pour Point (°C)-30 to -60D97
Flash Point (°C)> 200D92
Coefficient of Friction (COF)0.08 - 0.15D4172
Wear Scar Diameter (WSD) (mm)0.35 - 0.60D4172

Note: These values are compiled from general data on synthetic esters and are for illustrative purposes. Actual values for this compound will vary based on purity and the presence of any additives.

Experimental Protocols for Tribological Evaluation

A standardized approach is crucial for the accurate assessment of a lubricant's performance. The following protocols outline the methodologies for key experiments in the tribological characterization of a biolubricant like this compound.

Four-Ball Wear Test (based on ASTM D4172)

This test evaluates the anti-wear properties of a lubricant under boundary lubrication conditions.

1. Apparatus:

  • Four-Ball Tribotester.[4]
  • AISI 52100 steel balls (12.7 mm diameter).[4]
  • Microscope for wear scar measurement.

2. Test Conditions:

  • Load: 392 N (40 kgf)[4]
  • Speed: 1200 rpm[4]
  • Temperature: 75°C[4]
  • Duration: 60 minutes[4]

3. Procedure:

  • Thoroughly clean three stationary steel balls and one rotating steel ball with a suitable solvent (e.g., hexane) and allow them to dry.
  • Assemble the three stationary balls in the test cup and clamp them in place.
  • Pour the test lubricant (this compound) into the cup to a level that covers the stationary balls.
  • Place the fourth ball in the chuck of the test machine.
  • Assemble the test cup onto the machine and apply the specified load.
  • Start the motor and run the test for the specified duration, maintaining the set temperature.
  • After the test, disassemble the apparatus, clean the stationary balls, and measure the diameter of the wear scars on each of the three balls using a microscope.
  • Calculate the average wear scar diameter.

Determination of Coefficient of Friction

The coefficient of friction can be continuously monitored during the four-ball wear test using a frictional torque measuring device integrated into the tribotester.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involved in the synthesis and evaluation of this compound as a biolubricant.

Synthesis_Workflow cluster_reactants Reactants cluster_process Esterification cluster_purification Purification Tetradecanol Tetradecanol (C14H30O) Reaction_Vessel Reaction Vessel (with Acid Catalyst) Tetradecanol->Reaction_Vessel Isooctanoic_Acid Isooctanoic Acid (C8H16O2) Isooctanoic_Acid->Reaction_Vessel Heating Heating & Water Removal (Dean-Stark Apparatus) Reaction_Vessel->Heating Reaction Mixture Washing Washing (Neutralization) Heating->Washing Crude Ester Drying Drying Washing->Drying Filtration Filtration Drying->Filtration Product This compound (Biolubricant) Filtration->Product

Figure 1: Synthesis of this compound.

Tribological_Testing_Workflow cluster_preparation Preparation cluster_testing Four-Ball Test (ASTM D4172) cluster_analysis Data Acquisition & Analysis Lubricant_Sample This compound Sample Test_Setup Assemble Four-Ball Apparatus with Lubricant Lubricant_Sample->Test_Setup Test_Components Clean & Prepare Steel Balls Test_Components->Test_Setup Run_Test Apply Load, Speed, Temperature (40kg, 1200rpm, 75°C, 60min) Test_Setup->Run_Test Measure_WSD Measure Wear Scar Diameter (Microscopy) Run_Test->Measure_WSD Record_COF Record Frictional Torque (Continuous) Run_Test->Record_COF Analyze_Data Calculate Average WSD & COF Measure_WSD->Analyze_Data Record_COF->Analyze_Data Results Tribological Performance Characterization Analyze_Data->Results

Figure 2: Tribological Testing Workflow.

Conclusion

This compound holds significant promise as a high-performance biolubricant. Its branched molecular structure is anticipated to confer excellent low-temperature properties and a high viscosity index, while the inherent polarity of the ester group should provide superior lubricity under boundary conditions. The experimental protocols and representative data presented in this guide offer a comprehensive framework for the systematic evaluation of its tribological properties. Further empirical studies are warranted to fully characterize this promising biolubricant and validate its performance in a variety of applications.

References

The Influence of Tetradecyl Isooctanoate on Stratum Corneum Lipid Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier against exogenous substances and prevents excessive transepidermal water loss. The intricate organization of its intercellular lipids, primarily composed of ceramides, cholesterol, and free fatty acids, is paramount to its barrier function. This technical guide explores the interaction of the branched-chain fatty acid ester, tetradecyl isooctanoate, with the lipid matrix of the stratum corneum. While direct experimental data for this compound is limited, this guide synthesizes information from studies on analogous cosmetic esters, such as isopropyl myristate (IPM) and isopropyl palmitate (IPP), to elucidate its likely mechanism of action and impact on skin barrier properties. It is hypothesized that this compound, owing to its branched chemical structure, integrates into the lipid bilayers of the stratum corneum, disrupting their highly ordered arrangement. This disruption is anticipated to increase the fluidity of the lipid matrix, thereby enhancing the penetration of co-administered active ingredients. This guide provides a comprehensive overview of the theoretical framework, relevant experimental methodologies, and potential quantitative outcomes of this interaction.

Introduction to Stratum Corneum Lipids

The barrier function of the stratum corneum is primarily attributed to its unique "brick and mortar" structure, where the corneocytes ("bricks") are embedded in a continuous matrix of intercellular lipids ("mortar"). These lipids are organized into highly ordered lamellar structures, which form the principal pathway for the permeation of substances through the skin. The main lipid classes in the stratum corneum are:

  • Ceramides: A complex family of sphingolipids that are crucial for maintaining the structural integrity of the lipid barrier.

  • Cholesterol: A sterol lipid that modulates the fluidity and organization of the lipid lamellae.

  • Free Fatty Acids: Saturated long-chain fatty acids that contribute to the lamellar structure and the overall barrier function.

The specific arrangement of these lipids, characterized by a high degree of lateral packing and a multilamellar organization, creates a formidable barrier to the passage of most molecules.

This compound: A Branched-Chain Emollient

This compound is a branched-chain fatty acid ester commonly used in cosmetic and pharmaceutical formulations as an emollient and solvent. Its chemical structure, featuring a branched alkyl chain, is key to its interaction with the stratum corneum. Unlike linear-chain lipids that can pack tightly within the lipid lamellae, the branched nature of this compound is expected to introduce steric hindrance, thereby disrupting the ordered lipid packing.

Proposed Mechanism of Interaction

Based on studies of analogous compounds like isopropyl myristate, the interaction of this compound with stratum corneum lipids is proposed to occur via the following mechanism:

  • Intercalation: this compound penetrates the stratum corneum and intercalates between the endogenous lipid molecules within the lamellar bilayers.

  • Disruption of Order: The branched structure of this compound prevents the surrounding lipid chains from packing into their preferred dense, ordered (orthorhombic or hexagonal) lattice structures.

  • Increased Fluidity: This disruption leads to a more disordered and fluid state of the lipid matrix.

  • Enhanced Permeability: The increased fluidity creates transient voids or channels within the lipid bilayers, facilitating the diffusion of other molecules across the stratum corneum.

This mechanism suggests that this compound acts as a penetration enhancer, temporarily and reversibly modifying the barrier function of the skin to improve the delivery of active ingredients.

Quantitative Data on Lipid Interaction (Hypothetical)

ParameterMethod of AnalysisExpected Change with this compoundReference (Analogous Compounds)
Lipid Phase Transition Temperature (Tm) Differential Scanning Calorimetry (DSC)Decrease in Tm of major lipid transitions
Lipid Acyl Chain Order Fourier-Transform Infrared Spectroscopy (FTIR)Decrease in the frequency of CH₂ stretching vibrations, indicating increased disorder
Lamellar Spacing X-Ray Diffraction (XRD)Potential for altered d-spacing of lipid lamellae, possibly indicating bilayer perturbation
Transepidermal Water Loss (TEWL) TewameterIncrease, indicating a temporary disruption of the barrier function
Permeability to a Model Permeant Franz Diffusion CellIncrease in the flux and permeability coefficient (Kp)

Experimental Protocols

To investigate the interaction of this compound with stratum corneum lipids, the following experimental protocols, adapted from established methodologies, are recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of this compound on the thermotropic phase behavior of stratum corneum lipids.

Methodology:

  • Sample Preparation: Isolate stratum corneum from human or porcine skin. Hydrate the SC samples in a controlled humidity chamber. Treat the hydrated SC with a defined concentration of this compound (e.g., 5-20% w/w).

  • DSC Analysis: Seal the treated and untreated (control) SC samples in aluminum pans. Perform DSC scans over a temperature range of 20°C to 120°C at a controlled heating rate (e.g., 5°C/min).

  • Data Analysis: Analyze the resulting thermograms to identify the peak temperatures (Tm) and enthalpies (ΔH) of the lipid phase transitions. A shift to lower temperatures in the treated samples would indicate a fluidization of the lipid matrix.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To assess changes in the conformational order of the stratum corneum lipid acyl chains upon treatment with this compound.

Methodology:

  • Sample Preparation: Mount isolated stratum corneum sheets in a suitable sample holder for Attenuated Total Reflectance (ATR)-FTIR.

  • Baseline Measurement: Record the baseline FTIR spectrum of the untreated SC.

  • Treatment: Apply a thin film of this compound to the SC surface.

  • Time-course Analysis: Acquire FTIR spectra at various time points after application to monitor the interaction.

  • Data Analysis: Analyze the positions of the symmetric and asymmetric C-H stretching vibration peaks (around 2850 cm⁻¹ and 2920 cm⁻¹, respectively). A shift to higher wavenumbers (blue shift) indicates an increase in the conformational disorder (fluidity) of the lipid acyl chains.

X-Ray Diffraction (XRD)

Objective: To investigate the effect of this compound on the lamellar and lateral organization of stratum corneum lipids.

Methodology:

  • Sample Preparation: Prepare stacked layers of isolated stratum corneum. Treat the samples with this compound.

  • XRD Analysis: Mount the samples in an X-ray beam. Collect both small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) data.

  • Data Analysis: Analyze the SAXS patterns to determine the lamellar repeat distances (d-spacing). Changes in these distances can indicate swelling or disruption of the lamellar structure. Analyze the WAXS patterns to assess the lateral packing of the lipid chains (e.g., orthorhombic, hexagonal, or liquid crystalline). A transition from a more ordered to a less ordered packing would be indicative of lipid fluidization.

Visualizations

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for studying the interaction of this compound with stratum corneum lipids.

G cluster_0 Stratum Corneum Lipid Bilayer (Ordered) cluster_1 Interaction cluster_2 Stratum Corneum Lipid Bilayer (Disordered) SC_Lipids_Ordered Ceramide Cholesterol Free Fatty Acid SC_Lipids_Disordered Ceramide This compound Cholesterol Free Fatty Acid SC_Lipids_Ordered->SC_Lipids_Disordered Disruption of Packing TDI Tetradecyl Isooctanoate TDI->SC_Lipids_Ordered Intercalation

Caption: Proposed mechanism of this compound interaction with SC lipids.

G Start Isolate Stratum Corneum Treatment Treat SC with This compound Start->Treatment Control Untreated SC (Control) Start->Control Analysis Biophysical Analysis Treatment->Analysis Control->Analysis DSC DSC Analysis->DSC FTIR FTIR Analysis->FTIR XRD XRD Analysis->XRD Data Data Analysis & Interpretation DSC->Data FTIR->Data XRD->Data

Caption: Experimental workflow for analyzing SC-Tetradecyl Isooctanoate interaction.

Conclusion

While direct experimental evidence is pending, the structural analogy of this compound to other well-studied branched-chain cosmetic esters strongly suggests its role as a modulator of stratum corneum lipid organization. It is anticipated that this compound integrates into the intercellular lipid matrix, disrupting the ordered packing of the endogenous lipids and increasing their fluidity. This mechanism underlies its function as a penetration enhancer, facilitating the delivery of active ingredients into and through the skin. The experimental protocols outlined in this guide provide a robust framework for the quantitative characterization of these interactions, which is essential for the rational design of effective topical and transdermal drug delivery systems. Further research is warranted to provide specific quantitative data on the effects of this compound on the biophysical properties of the stratum corneum.

Methodological & Application

Application Notes and Protocols for Tetradecyl Isooctanoate as a Non-Polar Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of tetradecyl isooctanoate as a non-polar solvent in organic synthesis. Due to its high boiling point, low polarity, and ester functionality, this compound presents a unique set of properties that can be advantageous in specific synthetic applications, particularly those requiring high temperatures and a non-reactive, non-polar environment.

Introduction to this compound as a Solvent

This compound, with the IUPAC name tetradecyl 6-methylheptanoate, is a long-chain fatty acid ester.[1] Its structure, consisting of a C14 alkyl chain and a C8 branched ester group, imparts a significant non-polar character and a high boiling point, making it a suitable solvent for reactions involving non-polar reagents and intermediates that require elevated temperatures for extended periods. As an ester, it offers a different reactivity profile compared to hydrocarbon-based non-polar solvents like toluene or xylene, and may be more compatible with certain functional groups. The use of such long-chain esters aligns with principles of green chemistry, as they are often derived from renewable resources and can be biodegradable.

Physicochemical Properties

The selection of a solvent is critically dependent on its physical and chemical properties. The following table summarizes the key properties of this compound, which are essential for planning its use in organic synthesis.

PropertyValueReference
IUPAC Name tetradecyl 6-methylheptanoate[1]
Molecular Formula C22H44O2[1]
Molecular Weight 340.6 g/mol [1]
CAS Number 84878-27-3[1]
Appearance Likely a colorless to pale yellow liquid at room temperatureInferred from similar long-chain esters
Boiling Point High (exact value not readily available, but expected to be > 300 °C)Inferred from structure
Polarity Non-polarInferred from structure
Solubility Miscible with common organic solvents (e.g., hexane, toluene, diethyl ether); Insoluble in waterInferred from structure

Potential Applications in Organic Synthesis

While specific examples in the literature are scarce, the properties of this compound suggest its utility in the following types of reactions:

  • High-Temperature Reactions: Its high boiling point makes it an excellent candidate for reactions requiring sustained high temperatures, such as certain rearrangements, eliminations, or decarboxylations.

  • Reactions with Non-Polar Substrates: It can effectively solvate non-polar starting materials, reagents, and catalysts, which may have poor solubility in more common polar aprotic or protic solvents.

  • Water-Sensitive Reactions: Its immiscibility with water allows for easy separation from aqueous phases during workup and can help to maintain anhydrous conditions during a reaction.

  • "Solvent-Free" Reaction Conditions: In some instances, a high-boiling, non-volatile solvent like this compound can be used to facilitate reactions that are often performed neat, providing better heat transfer and mixing.

A logical workflow for considering this compound as a solvent is presented below.

logical_workflow A Reaction Requirements Analysis B High Temperature (>150 °C) Needed? A->B C Non-Polar Substrates/Reagents? B->C Yes F Select Alternative Solvent B->F No D Water-Sensitive Reaction? C->D Yes C->F No E Consider this compound D->E Yes D->F No G Perform Small-Scale Feasibility Test E->G

Fig. 1: Logical workflow for selecting this compound.

Experimental Protocols

The following are generalized protocols for utilizing this compound as a solvent in organic synthesis. These should be adapted based on the specific requirements of the reaction being performed.

4.1. General Reaction Setup

A typical experimental workflow for a reaction in this compound is outlined below.

experimental_workflow A Dry Glassware and Solvent B Add Reactants and Solvent to Flask A->B C Heat to Desired Temperature B->C D Monitor Reaction Progress (TLC, GC, etc.) C->D E Cool Reaction Mixture D->E Reaction Complete F Workup: Aqueous Extraction E->F G Workup: Solvent Removal F->G H Purify Product (Chromatography, etc.) G->H

Fig. 2: General experimental workflow.

Protocol 1: General Procedure for a High-Temperature Reaction

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). If the reaction is sensitive to moisture, the this compound should be dried over a suitable drying agent (e.g., molecular sieves) prior to use.

  • Charging the Reactor: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add the starting materials and the desired volume of this compound. The solvent volume should be sufficient to ensure proper mixing and heat transfer.

  • Reaction: Heat the reaction mixture to the target temperature using a heating mantle or oil bath. Monitor the internal temperature of the reaction.

  • Monitoring: Follow the progress of the reaction by taking small aliquots and analyzing them by an appropriate technique (e.g., TLC, GC-MS, or NMR).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product is expected to be soluble in a lower-boiling organic solvent and insoluble in this compound at low temperatures, cooling may induce precipitation of the product.

    • Alternatively, dilute the reaction mixture with a lower-boiling non-polar solvent (e.g., hexane or ethyl acetate) to reduce viscosity.

    • Wash the organic phase with water, brine, or an appropriate aqueous solution to remove any water-soluble byproducts or unreacted starting materials.

  • Solvent Removal and Purification:

    • Due to the high boiling point of this compound, it cannot be easily removed by rotary evaporation.

    • Purification of the product will likely require column chromatography. The high-boiling solvent will be eluted first, followed by the product.

    • Alternatively, for non-volatile products, Kugelrohr distillation can be used to remove the solvent under high vacuum.

4.2. Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors, especially when heating.

  • Disposal: Dispose of waste this compound and any reaction byproducts in accordance with local regulations for organic waste.

Conclusion

This compound offers a viable, albeit specialized, option as a non-polar solvent for organic synthesis. Its high boiling point and non-polar nature are its primary advantages, making it suitable for specific reaction conditions that are not easily achieved with more common solvents. Researchers and drug development professionals are encouraged to consider its use in situations where its unique properties can be leveraged to improve reaction outcomes, particularly in the context of developing greener and more sustainable synthetic processes. Due to the limited published data, small-scale feasibility studies are highly recommended before scaling up any reaction in this solvent.

References

Application Notes and Protocols for Evaluating the Plasticizing Effect of Tetradecyl Isooctanoate on Polylactic Acid (PLA)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic derived from renewable resources, making it a promising alternative to conventional petroleum-based plastics. However, its inherent brittleness and low flexibility limit its applications in areas requiring ductile materials.[1][2] Plasticizers are low molecular weight additives that, when incorporated into a polymer matrix, increase chain mobility, and consequently, enhance flexibility and reduce brittleness.[2][3] This document outlines a comprehensive protocol for evaluating the plasticizing effect of tetradecyl isooctanoate on PLA. The protocols described herein cover sample preparation and key analytical techniques for characterizing the thermal, mechanical, and morphological properties of the plasticized PLA.

The ideal plasticizer for PLA should be biodegradable, non-volatile, and capable of significantly reducing the glass transition temperature (Tg) while improving mechanical properties such as elongation at break and impact resistance.[1] Various esters, including citrate esters and fatty acid esters, have been investigated as potential "green" plasticizers for PLA.[1][4] this compound, an ester of a long-chain fatty acid and a branched alcohol, is evaluated here for its potential to improve the ductility of PLA.

Experimental Workflow

The overall experimental workflow for evaluating the plasticizing effect of this compound on PLA is depicted below.

Experimental Workflow cluster_0 1. Material Preparation cluster_1 2. Characterization cluster_2 3. Data Analysis Materials PLA Pellets & This compound Drying Drying of PLA Pellets Materials->Drying Blending Melt Blending Drying->Blending Specimen_Prep Specimen Preparation (Compression/Injection Molding) Blending->Specimen_Prep Thermal Thermal Analysis (DSC, TGA) Specimen_Prep->Thermal Mechanical Mechanical Testing (Tensile Test) Specimen_Prep->Mechanical Morphological Morphological Analysis (SEM) Specimen_Prep->Morphological Data_Processing Data Processing and Tabulation Thermal->Data_Processing Mechanical->Data_Processing Morphological->Data_Processing Interpretation Interpretation of Results Data_Processing->Interpretation Conclusion Conclusion on Plasticizing Effect Interpretation->Conclusion

Caption: Overall workflow for PLA plasticization and evaluation.

Experimental Protocols

Materials and Sample Preparation

1.1. Materials

  • Polylactic Acid (PLA) pellets (e.g., Ingeo™ Biopolymer 2003D)[5]

  • This compound (Plasticizer)

  • Control: Unplasticized PLA

1.2. Sample Preparation

  • Drying: Dry PLA pellets in a vacuum oven at 80°C for at least 4 hours to remove moisture, which can cause hydrolytic degradation during melt processing.[6]

  • Melt Blending:

    • Prepare different formulations of PLA with varying concentrations of this compound (e.g., 5, 10, 15, 20 wt%).

    • Melt blend the dried PLA pellets and the plasticizer using a twin-screw extruder or an internal mixer (e.g., Brabender plastograph).[3]

    • Set the processing temperature profile according to the PLA grade (e.g., 150-180°C).[6]

    • The residence time in the mixer should be sufficient to ensure a homogeneous blend, typically around 5-10 minutes.[7]

  • Specimen Fabrication:

    • Prepare standardized test specimens for mechanical testing (e.g., dumbbell-shaped bars according to ASTM D638) and samples for thermal and morphological analysis.[5][8]

    • This can be achieved through compression molding or injection molding of the blended material.

    • For compression molding, press the material between heated plates at a temperature of approximately 190°C for 5 minutes, followed by cooling under pressure.

    • For injection molding, use appropriate temperature and pressure settings for the specific PLA formulation.

  • Conditioning:

    • Condition all specimens according to ASTM D618 standard (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours before testing to ensure consistency.[9][10]

Thermal Analysis

2.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the effect of the plasticizer on the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm) of PLA. A decrease in Tg is a primary indicator of effective plasticization.[1][3]

Protocol:

  • Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.[11]

  • Place the pan in the DSC cell, using an empty pan as a reference.

  • Perform a heat-cool-heat cycle under a nitrogen atmosphere (flow rate of 20-50 mL/min) to erase the thermal history of the material.[12][13]

    • First Heating Scan: Heat the sample from 25°C to 200°C at a heating rate of 10°C/min.[11]

    • Cooling Scan: Cool the sample from 200°C to 25°C at a controlled rate of 10°C/min.

    • Second Heating Scan: Reheat the sample from 25°C to 200°C at 10°C/min.[12]

  • Analyze the data from the second heating scan to determine Tg, Tcc, and Tm.[12]

  • Calculate the degree of crystallinity (%Xc) using the following equation: %Xc = [ (ΔHm - ΔHcc) / ΔH°m ] * 100 where ΔHm is the enthalpy of melting, ΔHcc is the enthalpy of cold crystallization, and ΔH°m is the theoretical melting enthalpy of 100% crystalline PLA (93 J/g).

2.2. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the plasticized PLA and to determine if the plasticizer affects the degradation temperature.[3][14]

Protocol:

  • Place 5-10 mg of the sample in a TGA crucible (e.g., alumina).[14][15]

  • Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 20-50 mL/min).[13][14]

  • Record the weight loss as a function of temperature.

  • Determine the onset of degradation temperature (Tonset, often defined as the temperature at 5% weight loss) and the temperature of maximum degradation rate (Tmax, from the peak of the derivative thermogravimetric (DTG) curve).

Mechanical Properties

3.1. Tensile Testing

Tensile testing is performed to quantify the effect of the plasticizer on the stiffness, strength, and ductility of PLA. Key parameters to be determined are Young's modulus, tensile strength, and elongation at break.[16]

Protocol:

  • Use a universal testing machine equipped with a load cell (e.g., 1 kN).[5]

  • Mount the dumbbell-shaped specimens (ASTM D638 Type IV or V) in the grips of the testing machine.[5][9]

  • Attach an extensometer to the gauge section of the specimen to accurately measure strain.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[9][10]

  • Record the load and displacement data.

  • Calculate the Young's modulus, tensile strength at break, and elongation at break from the resulting stress-strain curve.

  • Test at least five specimens for each formulation and report the average values and standard deviations.

Morphological Analysis

4.1. Scanning Electron Microscopy (SEM)

SEM is used to examine the fracture surface of the tensile specimens to understand the failure mechanism (brittle vs. ductile fracture) and to assess the miscibility of the plasticizer with the PLA matrix.

Protocol:

  • Obtain the fracture surfaces from the tensile-tested specimens.

  • Mount the samples on aluminum stubs using conductive carbon tape.[17]

  • Sputter-coat the samples with a thin layer of a conductive material (e.g., gold or gold-palladium) to prevent charging under the electron beam.[17][18]

  • Examine the morphology of the fracture surfaces using an SEM at an accelerating voltage of 5-15 kV.[18]

  • Capture images at different magnifications to observe the surface topography.

Data Presentation

Summarize all quantitative data in the following tables for clear comparison between the different formulations.

Table 1: Thermal Properties of PLA/Tetradecyl Isooctanoate Blends (from DSC)

Sample (wt% Plasticizer)Tg (°C)Tcc (°C)Tm (°C)ΔHcc (J/g)ΔHm (J/g)% Crystallinity
Neat PLA
5%
10%
15%
20%

Table 2: Thermal Stability of PLA/Tetradecyl Isooctanoate Blends (from TGA)

Sample (wt% Plasticizer)Tonset (°C at 5% loss)Tmax (°C)Residual Mass at 600°C (%)
Neat PLA
5%
10%
15%
20%

Table 3: Mechanical Properties of PLA/Tetradecyl Isooctanoate Blends (from Tensile Test)

Sample (wt% Plasticizer)Young's Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
Neat PLA
5%
10%
15%
20%

Signaling Pathways and Logical Relationships

The logical relationship between the addition of a plasticizer and the resulting changes in PLA properties can be visualized as follows.

Plasticizer Effect cluster_0 Molecular Level Changes cluster_1 Macroscopic Property Changes Plasticizer Addition of This compound Intermolecular Reduced Intermolecular Forces Plasticizer->Intermolecular Free_Volume Increased Free Volume Intermolecular->Free_Volume Chain_Mobility Increased Polymer Chain Mobility Free_Volume->Chain_Mobility Tg_Decrease Decrease in Tg Chain_Mobility->Tg_Decrease Stiffness_Decrease Decrease in Young's Modulus Chain_Mobility->Stiffness_Decrease Ductility_Increase Increase in Elongation at Break Chain_Mobility->Ductility_Increase

Caption: Mechanism of plasticization in PLA.

References

Application Notes and Protocols for Measuring the Thermal Energy Storage Capacity of Tetradecyl Isooctanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecyl isooctanoate, a fatty acid ester, is a promising organic phase change material (PCM) for thermal energy storage (TES) applications. Its ability to absorb and release significant amounts of latent heat during its solid-liquid phase transition makes it suitable for various applications, including passive solar heating and cooling of buildings, thermal management of electronics, and in the development of smart textiles.[1][2][3] Accurate and reliable measurement of its thermal energy storage capacity is crucial for the design and optimization of these TES systems.

This document provides detailed application notes and protocols for determining the key thermal properties of this compound using Differential Scanning Calorimetry (DSC), the most widely used and standard technique for characterizing PCMs.[4][5] The primary thermal properties of interest are the melting temperature (T_m), the latent heat of fusion (ΔH_f), and the specific heat capacity (C_p).

Key Thermal Properties and Their Significance

The thermal energy storage capacity of a PCM is primarily defined by the following parameters:

  • Melting Temperature (T_m): The temperature at which the material transitions from a solid to a liquid state. This is a critical parameter for matching the PCM to a specific application's operating temperature range.

  • Latent Heat of Fusion (ΔH_f): The amount of heat absorbed by the material per unit mass during melting. A high latent heat of fusion is desirable as it indicates a large energy storage capacity.

  • Specific Heat Capacity (C_p): The amount of heat required to raise the temperature of a unit mass of the material by one degree. This property is important for calculating the sensible heat storage capacity of the material in both its solid and liquid phases.

Data Presentation

Thermal PropertySymbolUnitRepresentative Value (Methyl Palmitate)
Melting Temperature (Onset)T_m°C28.2 ± 0.2
Latent Heat of FusionΔH_fJ/g> 190
Specific Heat Capacity (Solid)C_p (solid)J/g°C~1.9 - 2.1
Specific Heat Capacity (Liquid)C_p (liquid)J/g°C~1.9 - 2.1

Note: The values presented are for methyl palmitate and are intended to be illustrative. Actual values for this compound must be determined experimentally.[1][6]

Experimental Protocol: Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)

This protocol outlines the steps for measuring the melting temperature, latent heat of fusion, and specific heat capacity of this compound using a heat-flux DSC instrument.

4.1. Materials and Equipment

  • This compound sample

  • Differential Scanning Calorimeter (DSC) with a cooling system

  • Aluminum DSC pans and lids

  • Microbalance (accuracy ±0.01 mg)

  • Crimping press for sealing DSC pans

  • High-purity inert gas (e.g., nitrogen or argon) for purging

  • Reference material for calibration (e.g., indium)

4.2. Experimental Workflow

experimental_workflow Experimental Workflow for DSC Analysis cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis sample_weighing Weigh 5-10 mg of This compound sample_encapsulation Encapsulate sample in aluminum DSC pan and seal sample_weighing->sample_encapsulation instrument_calibration Calibrate DSC with Indium standard place_sample Place sample and reference pans in DSC cell instrument_calibration->place_sample purge_cell Purge cell with inert gas (e.g., Nitrogen) place_sample->purge_cell temp_program Run temperature program: Heating and cooling cycles purge_cell->temp_program plot_heatflow Plot heat flow vs. temperature temp_program->plot_heatflow determine_tm Determine melting temperature (Tm) from the onset of the melting peak plot_heatflow->determine_tm calculate_hf Calculate latent heat of fusion (ΔHf) by integrating the peak area determine_tm->calculate_hf calculate_cp Determine specific heat capacity (Cp) from the heat flow curve calculate_hf->calculate_cp

Caption: Experimental Workflow for DSC Analysis of this compound.

4.3. Step-by-Step Procedure

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to the manufacturer's instructions. This should be performed regularly to ensure accurate measurements.[4]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample directly into a clean aluminum DSC pan using a microbalance.[7]

    • Hermetically seal the pan with an aluminum lid using a crimping press. This prevents any loss of sample due to evaporation during the measurement.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • DSC Measurement:

    • Place the sealed sample pan and the reference pan in their respective positions within the DSC cell.

    • Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidation.

    • Initiate the following temperature program:

      • Isothermal Step 1: Hold the sample at a temperature well below its expected melting point (e.g., -20 °C) for 5 minutes to ensure thermal equilibrium.

      • Heating Ramp: Heat the sample at a constant rate of 10 °C/min to a temperature well above its expected melting point (e.g., 80 °C).[6] Slower heating rates (e.g., 2-5 °C/min) can provide better resolution of the melting peak.[4]

      • Isothermal Step 2: Hold the sample at the upper temperature for 5 minutes to ensure complete melting.

      • Cooling Ramp: Cool the sample at a constant rate of 10 °C/min back to the starting temperature.

      • Second Heating Ramp (Optional but Recommended): Repeat the heating ramp to check for any changes in the thermal properties after the first thermal cycle, which can indicate thermal instability.

  • Data Analysis:

    • The DSC software will record the heat flow to the sample as a function of temperature.

    • Melting Temperature (T_m): Determine the onset temperature of the endothermic peak on the heating curve. This is generally taken as the melting temperature.

    • Latent Heat of Fusion (ΔH_f): Integrate the area of the melting peak. The DSC software can typically perform this calculation automatically. The result will be in Joules per gram (J/g).

    • Specific Heat Capacity (C_p): The specific heat capacity can be determined from the heat flow signal in the regions before and after the melting transition using the DSC software, often by comparing the sample's heat flow to that of a known sapphire standard run under the same conditions.

Logical Relationships in DSC Measurement

logical_relationships Logical Relationships in DSC Data Interpretation cluster_input Experimental Parameters cluster_output Measured Thermal Properties cluster_analysis DSC Curve Features heating_rate Heating/Cooling Rate peak_onset Peak Onset heating_rate->peak_onset Affects peak shape and onset temperature sample_mass Sample Mass peak_area Peak Area sample_mass->peak_area Directly proportional purge_gas Purge Gas Flow baseline_shift Baseline Shift purge_gas->baseline_shift Ensures stable baseline melting_temp Melting Temperature (Tm) latent_heat Latent Heat of Fusion (ΔHf) specific_heat Specific Heat Capacity (Cp) peak_onset->melting_temp Determines peak_area->latent_heat Determines baseline_shift->specific_heat Used to calculate

Caption: Logical Relationships in DSC Data Interpretation.

Conclusion

The protocols described in this document provide a robust framework for the accurate determination of the thermal energy storage capacity of this compound. Adherence to proper calibration, sample preparation, and data analysis procedures is essential for obtaining reliable and reproducible results. The thermal properties derived from these measurements are critical for the successful design and implementation of efficient thermal energy storage systems utilizing this promising phase change material. For further research, it is recommended to investigate the thermal stability of this compound over multiple heating and cooling cycles to ensure its long-term performance in practical applications.

References

Application Notes and Protocols for In Vitro Skin Penetration Studies with Tetradecyl Isooctanoate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the development of topical and transdermal formulations, understanding the percutaneous absorption of active ingredients and excipients is paramount for assessing both efficacy and safety. Tetradecyl isooctanoate, a fatty acid ester, is commonly used in cosmetic and pharmaceutical formulations as an emollient and solvent. Its potential to penetrate the skin barrier and possibly influence the permeation of other formulation components necessitates thorough investigation.

Key Experimental Protocols

The following protocols outline the critical steps for performing in vitro skin penetration studies using the Franz diffusion cell apparatus.

Protocol 1: Preparation of Skin Membranes

Excised human or animal skin is the gold standard for in vitro permeation studies. Porcine ear skin is a commonly used alternative due to its structural similarity to human skin.

Materials:

  • Full-thickness porcine ear skin

  • Dermatome

  • Phosphate-buffered saline (PBS), pH 7.4

  • Scalpel and forceps

  • Cutting board

Procedure:

  • Obtain fresh porcine ears from a local abattoir.

  • Remove the hair from the dorsal side of the ear using an animal clipper.

  • Carefully separate the full-thickness skin from the underlying cartilage using a scalpel.

  • Dermatome the full-thickness skin to a uniform thickness of approximately 500-750 µm.

  • Cut the dermatomed skin into sections of appropriate size to fit the Franz diffusion cells (e.g., 2x2 cm).

  • Store the prepared skin sections flat, separated by aluminum foil, at -20°C for no longer than three months.

  • Prior to the experiment, thaw the skin sections at room temperature and hydrate them in PBS for 30 minutes.

Protocol 2: Franz Diffusion Cell Setup and Execution

The Franz diffusion cell is a static vertical diffusion cell system that consists of a donor chamber and a receptor chamber, between which the skin membrane is mounted.

Materials:

  • Franz diffusion cells with a known diffusion area (e.g., 1.77 cm²) and receptor volume (e.g., 5 mL)

  • Circulating water bath

  • Magnetic stirrer and stir bars

  • Receptor solution (e.g., PBS with a suitable solubilizing agent for lipophilic compounds, like 2% w/v Tween 20)

  • Test formulation containing this compound

  • Positive displacement pipette

  • Parafilm®

Procedure:

  • Set up the circulating water bath to maintain the temperature of the Franz cells at 32 ± 1°C, simulating the physiological temperature of the skin surface.

  • Fill the receptor chamber of each Franz cell with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin membrane.

  • Place a small magnetic stir bar in the receptor chamber.

  • Carefully mount the prepared skin membrane onto the receptor chamber with the stratum corneum side facing up.

  • Clamp the donor chamber securely over the skin membrane.

  • Allow the system to equilibrate for at least 30 minutes.

  • Apply a finite dose of the test formulation (e.g., 10 mg/cm²) evenly onto the surface of the stratum corneum in the donor chamber using a positive displacement pipette.

  • Cover the donor chamber opening with Parafilm® to prevent evaporation.

  • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.

  • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • At the end of the experiment (24 hours), dismantle the cells.

  • Analyze the collected receptor fluid samples, the skin membrane (epidermis and dermis separated), and any unabsorbed formulation from the skin surface to determine the mass balance of the test substance.

Protocol 3: Sample Analysis

Quantification of the test substance in the collected samples is typically performed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)

  • Appropriate HPLC column

  • Mobile phase

  • Extraction solvent (e.g., methanol or acetonitrile)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Receptor Fluid: Directly inject the collected aliquots of the receptor solution into the HPLC system or dilute with the mobile phase if necessary.

  • Skin Extraction:

    • Separate the epidermis from the dermis using forceps or by heat separation (e.g., immersing in 60°C water for 45 seconds).

    • Mince each skin layer into small pieces.

    • Place the minced tissue into a tube with a known volume of extraction solvent.

    • Vortex the tubes for several minutes to extract the analyte.

    • Centrifuge the tubes to pellet the tissue debris.

    • Analyze the supernatant by HPLC.

  • Surface Recovery:

    • Wash the surface of the skin with a known volume of a suitable solvent to recover any unabsorbed formulation.

    • Analyze the wash solution by HPLC.

  • Quantification:

    • Prepare a calibration curve using standard solutions of the analyte of known concentrations.

    • Determine the concentration of the analyte in the samples by comparing their peak areas to the calibration curve.

Data Presentation

The quantitative data obtained from in vitro skin penetration studies should be summarized in a clear and structured manner to facilitate comparison and interpretation. The following tables provide examples of how to present such data, using representative values for cosmetic esters similar to this compound.

Table 1: Cumulative Amount of Representative Cosmetic Ester Permeated Through Human Skin In Vitro

Time (hours)Formulation A (µg/cm²)Formulation B (µg/cm²)
20.15 ± 0.030.25 ± 0.05
40.42 ± 0.080.68 ± 0.12
60.85 ± 0.151.35 ± 0.25
81.45 ± 0.282.30 ± 0.40
122.90 ± 0.554.55 ± 0.80
247.50 ± 1.2011.20 ± 1.90

Data are presented as mean ± standard deviation (n=6).

Table 2: Skin Penetration Parameters of Representative Cosmetic Esters After 24 Hours

ParameterFormulation AFormulation B
Flux (Jss) (µg/cm²/h) 0.28 ± 0.050.45 ± 0.08
Permeability Coefficient (Kp) (cm/h x 10⁻³) 0.056 ± 0.0100.090 ± 0.016
Amount in Epidermis (µg/cm²) 15.2 ± 2.512.8 ± 2.1
Amount in Dermis (µg/cm²) 5.8 ± 1.14.5 ± 0.9
Total Penetration (% of Applied Dose) 2.33 ± 0.381.57 ± 0.30

Data are presented as mean ± standard deviation (n=6).

Visualization of Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows in an in vitro skin penetration study.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase prep_skin Skin Membrane Preparation prep_cells Franz Cell Assembly prep_skin->prep_cells prep_receptor Receptor Solution Preparation prep_receptor->prep_cells application Formulation Application prep_cells->application incubation Incubation (32°C) application->incubation sampling Receptor Fluid Sampling incubation->sampling hplc HPLC Analysis sampling->hplc data Data Calculation (Flux, Kp, etc.) hplc->data

Caption: Overview of the in vitro skin penetration experimental workflow.

Caption: Workflow for mass balance analysis after the permeation study.

Application Note: Tetradecyl Isooctanoate as a Potential Solvent for Poorly Soluble Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biopharmaceutics Classification System (BCS) Class II and IV drugs are characterized by low aqueous solubility, which often leads to poor bioavailability and therapeutic efficacy. A key strategy to overcome this challenge is the use of non-aqueous, lipid-based solvent systems to dissolve the Active Pharmaceutical Ingredient (API). This application note explores the potential use of tetradecyl isooctanoate as a novel solvent for such poorly soluble APIs.

This compound is a long-chain ester, and its lipophilic nature suggests its potential as a solvent for hydrophobic drug molecules. While it is used in the cosmetics industry, its application in pharmaceutical formulations is not yet established. Therefore, it is considered a "novel excipient," and its use in a final drug product would require a thorough qualification process as per regulatory guidelines.

This document provides a framework for evaluating this compound as a potential solvent for poorly soluble APIs, including detailed experimental protocols for determining API solubility and compatibility. The data presented is hypothetical and for illustrative purposes to guide researchers in their investigations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. Its high molecular weight and non-polar nature are indicative of its potential to solubilize lipophilic compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C22H44O2
Molecular Weight 340.6 g/mol
Appearance Oily liquid
LogP (calculated) ~9.5
Water Solubility Insoluble

Data sourced from PubChem.[1]

Hypothetical Application: Solubility of a Model BCS Class II Drug

To illustrate the potential utility of this compound, we present hypothetical solubility data for a model BCS Class II API, "API-X," in comparison to other common pharmaceutical solvents.

Table 2: Hypothetical Equilibrium Solubility of API-X in Various Solvents at 25°C

SolventSolubility of API-X (mg/mL)
Water< 0.01
Propylene Glycol5.2
Polyethylene Glycol 40015.8
Isopropyl Myristate55.3
This compound 62.5
Ethyl Oleate75.1

This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

The following protocols provide a detailed methodology for evaluating the suitability of this compound as a solvent for a poorly soluble API.

Protocol for Equilibrium Solubility Determination

This protocol details the steps to determine the saturation solubility of an API in this compound.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • 20 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with a validated method for the API

  • Appropriate mobile phase and diluents for HPLC analysis

  • Syringe filters (0.22 µm, PTFE or other solvent-resistant membrane)

Procedure:

  • Preparation of Samples:

    • Add an excess amount of the API to a series of 20 mL glass vials. An excess is ensured by observing undissolved solid at the end of the experiment.

    • Accurately add a known volume (e.g., 10 mL) of this compound to each vial.

    • Tightly cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for a minimum of 48-72 hours. A preliminary study may be needed to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of excess undissolved API in each vial.

    • Remove the vials from the shaker and let them stand for at least 2 hours to allow the undissolved solids to settle.

    • Centrifuge the vials at a high speed (e.g., 5000 rpm) for 15 minutes to further separate the solid and liquid phases.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining undissolved API particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the calibration range of the HPLC method.

    • Analyze the diluted samples using the validated HPLC method to determine the concentration of the dissolved API.

    • Perform the experiment in triplicate.

  • Data Analysis:

    • Calculate the concentration of the API in the original undiluted supernatant, taking into account the dilution factor.

    • Express the solubility in mg/mL.

    • Calculate the mean and standard deviation of the triplicate measurements.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis prep1 Add excess API to vials prep2 Add known volume of This compound prep1->prep2 prep3 Cap vials tightly prep2->prep3 equil1 Place in orbital shaker (constant T and speed) prep3->equil1 equil2 Equilibrate for 48-72 hours equil1->equil2 sample1 Confirm excess solid equil2->sample1 sample2 Centrifuge vials sample1->sample2 sample3 Withdraw supernatant sample2->sample3 sample4 Filter through 0.22 µm filter sample3->sample4 analysis1 Dilute filtered sample sample4->analysis1 analysis2 Analyze by validated HPLC method analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3 end_node End analysis3->end_node start Start start->prep1

Figure 1: Workflow for Equilibrium Solubility Determination.
Protocol for API-Excipient Compatibility Study

This protocol is essential to ensure that this compound does not degrade the API.

Materials:

  • API powder

  • This compound

  • Glass vials with inert caps

  • HPLC system with a validated stability-indicating method for the API and its known degradants

  • Forced degradation samples of the API (acid, base, oxidative, thermal, and photolytic)

  • Oven with temperature and humidity control

Procedure:

  • Sample Preparation:

    • Prepare a solution of the API in this compound at a relevant concentration (e.g., 80% of its saturation solubility).

    • As a control, store the pure API powder under the same conditions.

    • Prepare a placebo sample of this compound without the API.

    • Store all samples in sealed glass vials.

  • Storage Conditions:

    • Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) and at the intended long-term storage condition (e.g., 25°C/60% RH).

    • Pull samples at predetermined time points (e.g., initial, 2 weeks, 4 weeks, and 8 weeks for accelerated studies).

  • Analysis:

    • At each time point, visually inspect the samples for any changes in appearance (color, clarity, precipitation).

    • Dilute the samples appropriately and analyze using a validated, stability-indicating HPLC method.

    • Quantify the API peak and any degradation products. The HPLC method should be able to separate the API peak from any peaks originating from the excipient or its degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the API-excipient mixture with those of the pure API and the placebo.

    • Assess for any new peaks (potential degradants) in the API-excipient mixture.

    • Calculate the percentage of API remaining at each time point.

    • A significant decrease in the API concentration or the formation of new degradation products indicates an incompatibility.

Table 3: Hypothetical API-Excipient Compatibility Data (Accelerated Conditions: 40°C/75% RH)

Time PointAppearance of API-Excipient Mixture% API RemainingTotal Impurities (%)
InitialClear, colorless solution100.00.15
2 WeeksClear, colorless solution99.80.18
4 WeeksClear, colorless solution99.50.22
8 WeeksClear, colorless solution99.20.25

This data is for illustrative purposes only and suggests good compatibility under these hypothetical conditions.

Regulatory Considerations for a Novel Excipient

As this compound is not currently listed in the FDA's Inactive Ingredient Database (IID) for any approved drug product, it is classified as a novel excipient.[2][3][4][5][6] The qualification of a novel excipient is a significant undertaking that requires a comprehensive data package to be submitted to regulatory authorities for review.[1][7][8][9][10]

The data required for qualification typically includes:

  • Manufacturing and Controls: Detailed information on the synthesis, purification, and characterization of this compound.

  • Safety and Toxicology: A comprehensive set of nonclinical safety studies, which may include acute and repeat-dose toxicity, genotoxicity, and reproductive toxicity studies.[8] The extent of the required studies will depend on the intended route of administration and the maximum daily intake of the excipient.

  • Justification for Use: A rationale for why this particular excipient is necessary for the formulation and offers advantages over existing, approved excipients.

It is highly recommended to engage with regulatory agencies early in the development process when considering the use of a novel excipient.

G cluster_planning Initial Assessment cluster_cmc CMC Data Generation cluster_safety Nonclinical Safety Studies cluster_regulatory Regulatory Interaction plan1 Identify need for novel excipient plan2 Literature and database search (e.g., FDA IID) plan1->plan2 plan3 Initial safety assessment (in silico, literature on similar compounds) plan2->plan3 cmc1 Develop manufacturing process plan3->cmc1 safety1 Acute and repeat-dose toxicity studies plan3->safety1 cmc2 Establish specifications and analytical methods cmc1->cmc2 cmc3 Conduct stability studies on the excipient cmc2->cmc3 reg1 Prepare briefing package cmc3->reg1 safety2 Genotoxicity assays safety1->safety2 safety3 Other studies as required (e.g., reproductive toxicity) safety2->safety3 safety3->reg1 reg2 Request meeting with regulatory agency reg1->reg2 reg3 Submit data for review reg2->reg3 end_node Excipient Qualified reg3->end_node start Start start->plan1

Figure 2: General Workflow for Novel Excipient Qualification.

Conclusion

This compound presents a theoretical potential as a solvent for poorly soluble APIs due to its lipophilic ester nature, similar to other esters used in pharmaceutical formulations like isopropyl myristate and ethyl oleate. However, its status as a novel excipient necessitates a thorough and rigorous qualification process, including comprehensive safety and toxicological evaluations. The protocols outlined in this application note provide a starting point for researchers to conduct initial feasibility studies on the solubility and compatibility of APIs in this solvent. Successful outcomes from these initial studies would be the first step in a longer journey of qualifying this compound for pharmaceutical use.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Tetradecyl Isooctanoate for Enhanced Skin Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of tetradecyl isooctanoate to improve the skin delivery of active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it enhance skin delivery?

This compound is a fatty acid ester that functions as a skin penetration enhancer. It is believed to work by disrupting the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin. This disruption increases the fluidity of the lipid bilayers, creating a more permeable barrier and facilitating the diffusion of API molecules into the deeper layers of the skin. Fatty acid esters can also improve the partitioning of a drug into the skin.

Q2: What is the typical concentration range for this compound in topical formulations?

While the optimal concentration is dependent on the specific API and the overall formulation, fatty acid esters are often investigated in the range of 1% to 10% (w/w) in topical preparations. Higher concentrations do not always lead to a proportional increase in permeation and may increase the risk of skin irritation.

Q3: Is this compound safe for topical use?

Alkyl esters, as a class of cosmetic ingredients, have been assessed and are considered safe for use in cosmetic formulations when they are formulated to be non-irritating. However, as with any excipient, it is crucial to conduct appropriate safety and toxicity studies for your specific formulation. A Safety Data Sheet (SDS) for a related compound, tetradecyl isocyanate, indicates that it can cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, appropriate personal protective equipment should be worn when handling this compound.

Q4: How does the choice of vehicle affect the performance of this compound?

The vehicle plays a critical role in the effectiveness of a penetration enhancer. The solubility of the drug and the enhancer in the vehicle will influence the thermodynamic activity of the drug, which is a key driving force for skin permeation. The vehicle can also have a synergistic effect with the penetration enhancer. For instance, solvents like ethanol can further disrupt the stratum corneum lipids, enhancing the effect of the fatty acid ester.

Troubleshooting Guides

Formulation and Stability Issues
Problem Possible Causes Troubleshooting Steps
Phase Separation or Instability - Incompatibility of this compound with other excipients. - Incorrect order of ingredient addition during formulation. - Inadequate homogenization or emulsification. - Temperature fluctuations during storage.- Conduct compatibility studies with all formulation components. - Optimize the order of addition of ingredients. Ensure polymers are fully hydrated before adding other components.[3] - Adjust homogenization speed and time. - Store the formulation at controlled room temperature and perform stability studies at various temperature and humidity conditions.
Crystallization of API or Excipients - Supersaturation of the API in the formulation. - Use of an inappropriate solvent system. - Interaction between this compound and other components leading to reduced solubility.- Determine the saturation solubility of the API in the final formulation. - Adjust the solvent system to ensure all components remain in solution. - Consider the use of crystallization inhibitors.
Changes in Viscosity or Texture Over Time - Polymer degradation or interaction with other excipients. - Evaporation of volatile components. - Inadequate preservation leading to microbial growth.- Evaluate the compatibility of the gelling agent with this compound and other ingredients. - Use appropriate packaging to minimize evaporation. - Ensure the preservative system is effective throughout the product's shelf life.
In Vitro Skin Permeation (Franz Diffusion Cell) Experiments
Problem Possible Causes Troubleshooting Steps
High Variability in Permeation Data - Inconsistent skin membrane thickness or integrity. - Air bubbles trapped between the skin and the receptor medium. - Inconsistent dosing of the formulation. - Leakage from the Franz diffusion cell.- Use skin of a consistent thickness and perform a barrier integrity test (e.g., TEWL measurement) before the experiment. - Carefully fill the receptor chamber to avoid air bubbles. Degas the receptor medium before use. - Use a positive displacement pipette for accurate and consistent application of the formulation. - Ensure the cells are properly clamped and sealed.
Low or No Drug Permeation - Insufficient drug solubility in the formulation or receptor medium ("sink conditions" not maintained). - Drug binding to the synthetic membrane or components of the diffusion cell. - Degradation of the API in the formulation or receptor medium.- Increase the solubility of the drug in the receptor medium by adding a co-solvent (e.g., ethanol) or a surfactant. Ensure the concentration in the receptor chamber does not exceed 10% of the drug's saturation solubility. - Perform a mass balance study to determine the amount of drug retained in the skin, on the skin surface, and in the apparatus. - Assess the stability of the API under the experimental conditions.
Unexpectedly High Permeation - Compromised skin barrier integrity. - Synergistic effect of formulation components that was not anticipated. - Analytical error in quantifying the permeated drug.- Re-evaluate the skin barrier integrity of the samples used. - Analyze the individual components of the formulation and their potential to enhance permeation. - Validate the analytical method (e.g., HPLC) for accuracy and precision in the receptor medium matrix.

Data Presentation

The following tables present representative data on the effect of a fatty acid ester concentration (using isopropyl myristate as a proxy for this compound) on the skin permeation of a model drug.

Table 1: Effect of Isopropyl Myristate (IPM) Concentration on the Permeation Flux of Testosterone from a Carbopol Gel [4]

IPM Concentration (% w/w)Steady-State Flux (µg/cm²/h)Enhancement Ratio*
00.15 ± 0.031.0
0.40.55 ± 0.083.7
0.70.89 ± 0.125.9
1.01.23 ± 0.158.2
2.01.65 ± 0.2111.0
3.01.58 ± 0.1910.5

*Enhancement Ratio = Flux with enhancer / Flux without enhancer

Table 2: Permeation Parameters of Ketoconazole from a Gel Formulation with Different Concentrations of Isopropyl Myristate (IPM) [5]

IPM Concentration (% w/w)Permeability Coefficient (cm/h x 10⁻³)Enhancement Ratio*
00.32 ± 0.041.0
11.15 ± 0.113.6
32.58 ± 0.238.1
53.52 ± 0.3111.0

*Enhancement Ratio = Permeability Coefficient with enhancer / Permeability Coefficient without enhancer

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the key steps for assessing the effect of this compound on the skin permeation of an API.

1. Preparation of Skin Membranes:

  • Excised human or animal (e.g., porcine ear) skin is commonly used.

  • The subcutaneous fat is carefully removed, and the skin is dermatomed to a uniform thickness (typically 200-500 µm).

  • The skin integrity is assessed by measuring the transepidermal water loss (TEWL) or electrical resistance.

2. Franz Diffusion Cell Setup:

  • The dermatomed skin is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline, PBS, pH 7.4), ensuring no air bubbles are trapped beneath the skin.

  • The receptor medium is continuously stirred and maintained at 32 ± 1 °C to mimic physiological skin temperature.

3. Dosing and Sampling:

  • A precise amount of the formulation containing the API and this compound is applied to the skin surface in the donor chamber.

  • At predetermined time intervals, an aliquot of the receptor medium is withdrawn for analysis and replaced with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

4. Sample Analysis:

  • The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

5. Data Analysis:

  • The cumulative amount of drug permeated per unit area is plotted against time.

  • The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

  • The permeability coefficient (Kp) and lag time (tL) can also be calculated.

Mandatory Visualizations

G cluster_formulation Formulation Preparation cluster_experiment In Vitro Permeation Experiment API API Formulation Formulation API->Formulation Tetradecyl_Isooctanoate Tetradecyl_Isooctanoate Tetradecyl_Isooctanoate->Formulation Vehicle Vehicle Vehicle->Formulation Dosing Formulation Application (Dosing) Formulation->Dosing Franz_Cell_Setup Franz Cell Setup (Skin Membrane Mounting) Franz_Cell_Setup->Dosing Equilibration Sampling Receptor Fluid Sampling (Time Points) Dosing->Sampling Diffusion Analysis HPLC Analysis Sampling->Analysis Quantification Data_Processing Data Processing (Flux, Kp Calculation) Analysis->Data_Processing Concentration Data

Caption: Experimental workflow for in vitro skin permeation studies.

G Tetradecyl_Isooctanoate Tetradecyl_Isooctanoate Stratum_Corneum Stratum_Corneum Tetradecyl_Isooctanoate->Stratum_Corneum interacts with API_Partitioning API_Partitioning Tetradecyl_Isooctanoate->API_Partitioning improves Lipid_Bilayer_Disruption Lipid_Bilayer_Disruption Stratum_Corneum->Lipid_Bilayer_Disruption leads to Increased_Fluidity Increased_Fluidity Lipid_Bilayer_Disruption->Increased_Fluidity results in Enhanced_Permeation Enhanced_Permeation Increased_Fluidity->Enhanced_Permeation facilitates API_Partitioning->Enhanced_Permeation contributes to

References

Validation & Comparative

"comparative analysis of tetradecyl isooctanoate and mineral oil as lubricants"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data indicates a significant disparity in the documented lubricant properties of tetradecyl isooctanoate compared to well-established mineral oils. While extensive experimental data for mineral oil is readily available, detailing its performance across a range of industry-standard tests, similar verifiable performance data for this compound as a lubricant is not present in the public domain, including scholarly articles, patents, or technical data sheets. Therefore, a direct, data-driven comparative analysis based on experimental results cannot be furnished at this time.

This guide will proceed by presenting the established lubricant properties of a representative mineral oil, alongside a general comparison of the characteristics of synthetic esters versus mineral oils to provide a contextual understanding.

General Comparison: Synthetic Esters vs. Mineral Oil

Synthetic esters, as a class of lubricants, generally exhibit certain performance advantages and disadvantages when compared to conventional mineral oils. It is important to note that the following is a generalized comparison and the specific performance of any synthetic ester, including this compound, would need to be confirmed through empirical testing.

PropertySynthetic Esters (General)Mineral Oil
Viscosity Index Typically higher and more stable over a wider temperature range.Varies depending on the crude source and refining process.
Thermal Stability Generally superior, offering better resistance to breakdown at high temperatures.Good, but can be prone to thermal degradation at extreme temperatures.
Oxidative Stability Often more resistant to oxidation, leading to longer service life and reduced deposit formation.Susceptible to oxidation, which can be mitigated with additives.
Lubricity Can offer excellent lubricity due to their polar nature, which provides good film-forming properties.Inherently good lubricity.
Biodegradability Many esters are readily biodegradable, offering an environmental advantage.Typically has low biodegradability.
Cost Generally higher than mineral oil.Relatively low cost.

Experimental Data for a Representative Mineral Oil

The following table summarizes typical properties for a common type of mineral oil used as a lubricant, with references to the standard ASTM test methods used for their determination.

PropertyTypical ValueASTM Test Method
Kinematic Viscosity @ 40°C 28.8 - 35.2 cStD445
Kinematic Viscosity @ 100°C 5.0 - 5.6 cStD445
Viscosity Index 95 - 105D2270
Pour Point -15°C to -9°CD97
Flash Point (COC) > 200°CD92
Oxidation Stability (RBOT) > 400 minutesD2272
Four-Ball Wear (Scar Diameter) < 0.5 mmD4172

Experimental Protocols

A variety of standardized tests are employed to evaluate the performance of lubricants. These protocols ensure that results are reproducible and comparable across different laboratories and materials.

Key Experimental Methods for Lubricant Evaluation:

  • Kinematic Viscosity (ASTM D445): This test measures the resistance of a fluid to flow under gravity at a specific temperature (typically 40°C and 100°C). A calibrated glass capillary viscometer is used to determine the time it takes for a fixed volume of the lubricant to flow through the capillary. The kinematic viscosity is then calculated from this time.

  • Viscosity Index (ASTM D2270): The viscosity index is an empirical, unitless number that indicates the effect of temperature changes on the viscosity of the oil. A higher viscosity index signifies a smaller decrease in viscosity with increasing temperature. It is calculated from the kinematic viscosities at 40°C and 100°C.

  • Pour Point (ASTM D97): This method determines the lowest temperature at which a lubricant will continue to flow. The sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics. The pour point is the temperature at which no movement is observed when the test jar is tilted.

  • Flash Point (ASTM D92): The flash point is the lowest temperature at which the vapors of the lubricant will ignite when a small flame is passed over the surface. The Cleveland Open Cup (COC) method is commonly used.

  • Oxidation Stability (ASTM D2272 - RBOT): The Rotary Bomb Oxidation Test (RBOT) evaluates the oxidation resistance of a lubricant. The sample is placed in a pressurized vessel with water and a copper catalyst, which is then rotated in a heated bath. The time it takes for the pressure to drop is a measure of the oil's oxidation stability.

  • Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method): This test assesses the anti-wear properties of a lubricant. Three steel balls are clamped together and covered with the lubricant, while a fourth ball is pressed against them with a known force and rotated at a given speed for a specific duration. The average diameter of the wear scars on the three lower balls is then measured.

Experimental Workflow for Lubricant Comparison

The following diagram illustrates a typical workflow for the comparative analysis of two lubricant samples.

G cluster_0 Sample Preparation cluster_1 Physicochemical Analysis cluster_2 Performance Testing cluster_3 Data Analysis & Comparison SampleA This compound (Sample A) Viscosity Viscosity & Viscosity Index (ASTM D445, D2270) SampleA->Viscosity PourPoint Pour Point (ASTM D97) SampleA->PourPoint FlashPoint Flash Point (ASTM D92) SampleA->FlashPoint Oxidation Oxidation Stability (ASTM D2272) SampleA->Oxidation Wear Tribological Properties (ASTM D4172) SampleA->Wear SampleB Mineral Oil (Sample B) SampleB->Viscosity SampleB->PourPoint SampleB->FlashPoint SampleB->Oxidation SampleB->Wear Analysis Comparative Data Analysis Viscosity->Analysis PourPoint->Analysis FlashPoint->Analysis Oxidation->Analysis Wear->Analysis Conclusion Conclusion & Report Analysis->Conclusion

Caption: Experimental workflow for comparative lubricant analysis.

A Comparative Guide to the Thermal Stability of Tetradecyl Isooctanoate and Other Phase Change Material Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of tetradecyl isooctanoate with other common organic phase change material (PCM) candidates. The selection of a thermally stable PCM is critical for applications requiring long-term reliability, such as in thermal energy storage, electronics cooling, and the transport of temperature-sensitive pharmaceuticals. This document summarizes key thermal stability data from experimental studies and outlines the methodologies used to obtain these results.

Data Summary
PCM Candidate Chemical Family Melting Point (°C) Latent Heat of Fusion (J/g) Onset Decomposition Temperature (°C) (TGA) Observed Changes After Thermal Cycling
This compound Branched Fatty Acid EsterNot specifiedNot specified~200 (Estimated)Data not available. Branched esters generally show good thermal stability.[1]
Paraffin Wax (RT44HC) n-Alkanes44~165Not specifiedNo significant impact on thermophysical properties after 3000 cycles.
Myristic Acid Saturated Fatty Acid54-58~199~138[2]No significant changes in melting enthalpy after 1000 cycles.[3]
Palmitic Acid Saturated Fatty Acid61-64~203Not specifiedEutectic with stearic acid showed good thermal performance after 1500 cycles.
Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques used to assess the thermal stability of PCMs: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) after accelerated thermal cycling.

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the decomposition temperature of the PCM.

  • Methodology: A small sample of the PCM (typically 5-10 mg) is placed in a high-precision balance within a furnace. The sample is then heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air). The mass of the sample is continuously monitored as the temperature increases. The onset decomposition temperature is identified as the temperature at which a significant mass loss begins.

2. Accelerated Thermal Cycling with DSC Analysis

  • Objective: To evaluate the long-term stability of the PCM's thermal properties (melting point and latent heat of fusion) after repeated melting and solidification cycles.

  • Methodology:

    • Thermal Cycling: The PCM sample is subjected to a large number of repeated heating and cooling cycles that span its melting and freezing points. This can be performed in a thermal cycler or an environmental chamber. The heating and cooling rates and the number of cycles (often in the hundreds or thousands) are chosen to simulate long-term use.

    • DSC Analysis: Before and after the thermal cycling, the PCM's melting point and latent heat of fusion are measured using a Differential Scanning Calorimeter (DSC). The sample is heated and cooled at a controlled rate, and the heat flow to or from the sample is measured relative to a reference. Changes in the melting temperature and the area of the melting peak (which corresponds to the latent heat of fusion) indicate the thermal stability of the material.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for benchmarking the thermal stability of a PCM candidate.

G cluster_0 PCM Candidate Selection cluster_1 Thermal Stability Analysis cluster_2 Data Acquisition & Comparison A This compound C Thermogravimetric Analysis (TGA) A->C D Accelerated Thermal Cycling A->D B Alternative PCMs (e.g., Paraffin, Fatty Acids) B->C B->D E Decomposition Temperature C->E F Differential Scanning Calorimetry (DSC) Analysis D->F G Comparative Data Table E->G F->G Melting Point & Latent Heat Changes

Experimental workflow for PCM thermal stability benchmarking.

Discussion and Comparison

Based on the available data, both paraffin waxes and straight-chain fatty acids demonstrate good to excellent thermal stability, making them reliable choices for many thermal management applications.

  • This compound and Branched Esters: While specific data for this compound is lacking, the general trend for branched-chain esters suggests good thermal stability.[1] The onset of decomposition for similar isooctyl esters is around 200°C, which is a relatively high temperature for many PCM applications. The branched structure can also inhibit close packing of the molecules, which may influence melting and crystallization behavior. Further experimental investigation is required to definitively characterize its long-term stability under thermal cycling.

  • Paraffin Waxes: Commercial paraffin waxes, such as RT44HC, exhibit exceptional thermal stability, with minimal degradation of their thermophysical properties even after thousands of melt-freeze cycles. This makes them a benchmark for long-term performance in demanding applications.

  • Fatty Acids: Saturated fatty acids like myristic and palmitic acid are also very stable. Studies have shown that they can endure a high number of thermal cycles without significant changes in their melting temperatures or latent heats of fusion.[3] Their decomposition temperatures are generally lower than those of some esters but still sufficiently high for most common PCM applications.

References

"comparative rheological studies of formulations containing tetradecyl isooctanoate"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the rheological properties of topical formulations is paramount to ensuring product stability, efficacy, and consumer acceptance. This guide provides a comparative analysis of the rheological behavior of formulations containing the emollient tetradecyl isooctanoate against other common alternatives, supported by established experimental data from the scientific literature.

The choice of emollient in a topical formulation significantly influences its flow and deformation characteristics, collectively known as rheology. These properties govern critical attributes such as spreadability, skin feel, and the stability of the product over time. This compound, a branched-chain fatty acid ester, is often selected for its unique sensory properties and its effect on the viscosity and texture of creams and lotions.

Comparative Rheological Data

While direct, side-by-side comparative studies focusing solely on this compound are limited in publicly available literature, we can infer its performance by examining studies that compare emollients with similar chemical structures (e.g., branched-chain esters) against other classes of emollients. The following tables summarize quantitative data from various studies on the rheological properties of topical formulations, providing a basis for comparison.

Emollient TypeViscosity (Pa·s)Yield Stress (Pa)Thixotropic Area (Pa/s)Reference
Branched-Chain Ester (Analogous to this compound) 50 - 15020 - 60300 - 600Inferred from[1][2]
Straight-Chain Ester (e.g., Isopropyl Myristate) 80 - 20030 - 70400 - 750[1]
Silicone (e.g., Dimethicone) 30 - 10010 - 40200 - 500[3]
Hydrocarbon (e.g., Mineral Oil) 100 - 25040 - 80500 - 900[1]

Table 1: Comparative Viscosity, Yield Stress, and Thixotropy of Formulations with Different Emollient Types. The data suggests that formulations with branched-chain esters like this compound tend to have lower to moderate viscosity and yield stress compared to those with straight-chain esters and hydrocarbons.

Rheological ParameterFormulation with Branched-Chain EsterFormulation with Straight-Chain Ester
Storage Modulus (G') LowerHigher
Loss Modulus (G'') LowerHigher
Tan Delta (G''/G') HigherLower

Table 2: Oscillatory Rheology Comparison. Formulations containing branched-chain esters generally exhibit a more liquid-like behavior (higher tan delta) compared to the more structured, solid-like nature of formulations with straight-chain esters.

Experimental Protocols

To ensure the reproducibility and accuracy of rheological measurements, detailed and standardized experimental protocols are essential. The following are methodologies for the key experiments cited in the comparative data.

Viscosity and Flow Curve Measurement

This test determines the formulation's resistance to flow under varying shear rates, providing insights into its spreadability and feel during application.

  • Instrument: Rotational rheometer (e.g., HAAKE™ MARS™ 60 Rheometer) with a cone-and-plate or parallel-plate geometry.[4]

  • Procedure:

    • Equilibrate the sample and rheometer to the desired temperature (e.g., 25°C for room temperature or 32°C to mimic skin temperature).[5]

    • Apply approximately 1-2 grams of the sample to the lower plate.

    • Lower the upper geometry to the specified gap setting (e.g., 1 mm).[5]

    • Allow the sample to rest for a defined period (e.g., 5 minutes) to allow for structural recovery after loading.

    • Perform a shear rate sweep, typically from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹).[6]

    • Record the shear stress and calculate the viscosity at each shear rate.

    • To assess thixotropy, a hysteresis loop can be generated by subsequently decreasing the shear rate back to the starting point.[7]

Yield Stress Determination

Yield stress is the minimum stress required to initiate flow. It is a critical parameter for predicting product stability against settling and its ability to hold its shape.

  • Instrument: Rotational rheometer with a controlled stress mode.

  • Procedure (Stress Ramp Method):

    • Follow steps 1-4 from the viscosity measurement protocol.

    • Apply a linearly increasing stress ramp from a low stress (e.g., 0.1 Pa) to a stress high enough to induce significant flow.

    • Monitor the resulting strain or viscosity. The yield stress is often identified as the point of a sharp increase in strain or a sudden drop in viscosity.[8]

Oscillatory Rheology (Amplitude and Frequency Sweeps)

These non-destructive tests provide information about the viscoelastic properties of the formulation, indicating its internal structure and stability.

  • Instrument: Rotational rheometer capable of oscillatory measurements.

  • Procedure:

    • Amplitude Sweep:

      • Follow steps 1-4 from the viscosity measurement protocol.

      • Apply an increasing oscillatory stress or strain at a constant frequency (e.g., 1 Hz).[9]

      • Determine the Linear Viscoelastic Region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied stress/strain.

    • Frequency Sweep:

      • Select a stress or strain value within the LVER determined from the amplitude sweep.

      • Perform a frequency sweep over a defined range (e.g., 0.1 to 100 rad/s).

      • Record G' and G'' as a function of frequency. This provides insights into the formulation's behavior at rest (low frequencies) and during application (high frequencies).[9]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams created using the DOT language illustrate the logical flow of the key rheological tests.

ExperimentalWorkflow_Viscosity cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start temp_equil Equilibrate Sample & Rheometer start->temp_equil load_sample Load Sample onto Rheometer temp_equil->load_sample set_gap Set Measurement Gap load_sample->set_gap rest_period Sample Rest Period set_gap->rest_period shear_sweep Perform Shear Rate Sweep (Increasing Shear) rest_period->shear_sweep hysteresis Perform Shear Rate Sweep (Decreasing Shear) shear_sweep->hysteresis record_data Record Shear Stress & Viscosity hysteresis->record_data plot_flow_curve Plot Flow Curve record_data->plot_flow_curve calc_thixotropy Calculate Thixotropic Area plot_flow_curve->calc_thixotropy end End calc_thixotropy->end

Caption: Workflow for Viscosity and Thixotropy Measurement.

ExperimentalWorkflow_YieldStress cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start temp_equil Equilibrate Sample & Rheometer start->temp_equil load_sample Load Sample onto Rheometer temp_equil->load_sample set_gap Set Measurement Gap load_sample->set_gap rest_period Sample Rest Period set_gap->rest_period stress_ramp Apply Increasing Stress Ramp rest_period->stress_ramp monitor_strain Monitor Strain/Viscosity stress_ramp->monitor_strain identify_yield_point Identify Yield Point monitor_strain->identify_yield_point end End identify_yield_point->end ExperimentalWorkflow_Oscillatory cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start temp_equil Equilibrate Sample & Rheometer start->temp_equil load_sample Load Sample onto Rheometer temp_equil->load_sample set_gap Set Measurement Gap load_sample->set_gap rest_period Sample Rest Period set_gap->rest_period amp_sweep Amplitude Sweep rest_period->amp_sweep determine_lver Determine LVER amp_sweep->determine_lver freq_sweep Frequency Sweep within LVER determine_lver->freq_sweep record_moduli Record G' and G'' freq_sweep->record_moduli plot_moduli Plot Moduli vs. Frequency record_moduli->plot_moduli end End plot_moduli->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.